8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Overview
Description
Indole derivatives, such as the one you mentioned, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They often contain a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of indole derivatives is typically characterized by a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the delocalization of π-electrons within the indole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “8-methyl-N’-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide” would depend on its specific structure. Indole itself is a weak base and is often a solid crystalline structure .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is likely to be involved in the synthesis of various heterocyclic compounds due to its structural features. Research has shown that compounds with similar structures, such as thieno[2,3-b]indole derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines revealed that some of these compounds exhibited promising antioxidant and antimicrobial activities. The study highlighted the potential of these compounds in the development of new therapeutic agents with antimicrobial properties (Saundane et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of research in medicinal chemistry due to the diverse biological activities exhibited by these compounds. The thieno[2,3-b]indole core, similar to the one present in this compound, is of particular interest. A study demonstrated the synthesis of unsubstituted thieno[2,3-b]indole from methyl 1-benzylthieno[2,3-b]indole-carboxylate, showcasing the potential for further functionalization and exploration of biological activities (Olesen et al., 1995).
Antioxidant and Enzyme Inhibition Properties
Research on indole derivatives, closely related to the structure of this compound, has shown promising results in terms of antioxidant properties and enzyme inhibition. A study involving the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles revealed that these compounds possess significant antioxidant properties and acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases (Bingul et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N'-(4-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-9-13(10-8-12)18(24)21-22-19(25)17-11-15-14-5-3-4-6-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJJKQVUBITSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137272 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477855-85-9 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477855-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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